![molecular formula C18H14BrFN4S B6520029 {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine CAS No. 862808-07-9](/img/structure/B6520029.png)
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . It’s a part of a series of chalcone derivatives that were designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .
Synthesis Analysis
The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide-ranging applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .Applications De Recherche Scientifique
Neuroscience and Neuroprotection
The compound’s potential neurotoxicity warrants further investigation. Researchers have studied its effects on acetylcholinesterase (AChE) activity and oxidative stress markers in the brain. Additionally, they’ve explored its impact on behavioral parameters in animal models. Investigating its neuroprotective properties could be valuable.
Mécanisme D'action
Mode of Action
It has been suggested that CCG-195274 may inhibit the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a protein involved in cell signaling . .
Biochemical Pathways
The biochemical pathways affected by CCG-195274 are not clearly defined. Given the potential interaction with MRTF-A, it is possible that CCG-195274 may influence pathways related to cell signaling and transcription regulation. More research is needed to fully understand the biochemical pathways affected by this compound .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which can influence its therapeutic efficacy .
Result of Action
Some studies suggest that CCG-195274 may inhibit the nuclear accumulation of MRTF-A, potentially influencing cell signaling and transcription regulation . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of CCG-195274 is not well understood. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of CCG-195274. More research is needed to fully understand these influences .
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4S/c19-14-5-3-13(4-6-14)17-22-23-18-24(17)11-16(25-18)10-21-9-12-1-7-15(20)8-2-12/h1-8,11,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRHUUGKKWMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)-N-(4-fluorobenzyl)methanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.